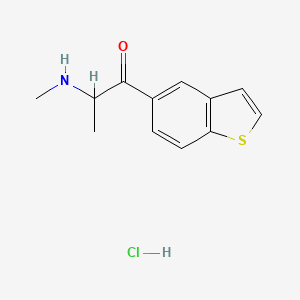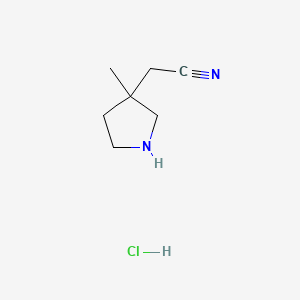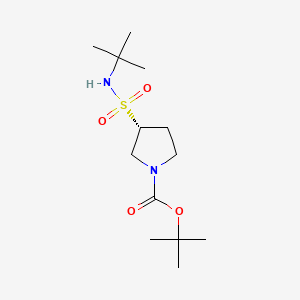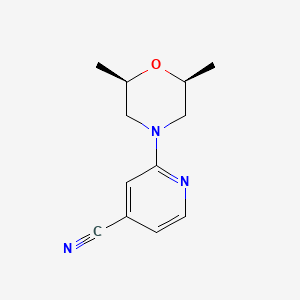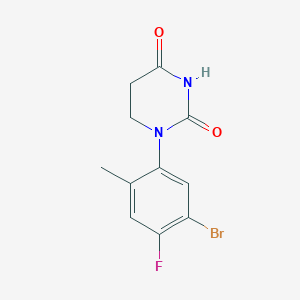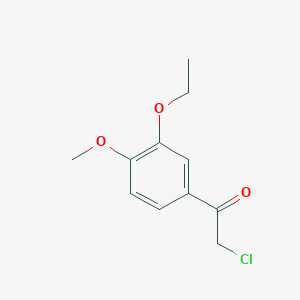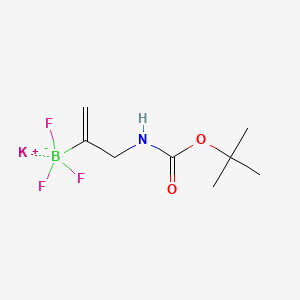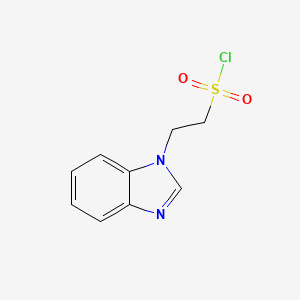
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of benzimidazole with ethane-1-sulfonyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reaction can lead to the modification of protein function, making it useful in the study of enzyme inhibition and protein interactions. The compound can also interact with specific molecular targets, such as enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonyl chloride can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-1-yl)ethanesulfonyl fluoride: Similar in structure but contains a fluoride group instead of chloride.
1-(1H-1,3-benzodiazol-2-yl)propan-1-amine: Contains an amine group instead of a sulfonyl chloride group.
[2-(1-Naphthylmethyl)-1H-benzimidazol-1-yl]acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C9H9ClN2O2S |
|---|---|
Molecular Weight |
244.70 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClN2O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI Key |
VYPKPBHVMMGTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



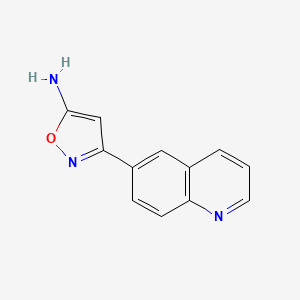
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
